2-Methyl-2-propenyl p-tolyl sulphone
Overview
Description
2-Methyl-2-propenyl p-tolyl sulphone is an organic compound with the molecular formula C₁₁H₁₄O₂S It is characterized by the presence of a sulphone group attached to a p-tolyl group and a 2-methyl-2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propenyl p-tolyl sulphone typically involves the reaction of p-toluenesulfonyl chloride with 2-methyl-2-propenyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propenyl p-tolyl sulphone can undergo various chemical reactions, including:
Oxidation: The sulphone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulphone group to sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulphones depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-propenyl p-tolyl sulphone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in studies involving sulphone-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propenyl p-tolyl sulphone involves its interaction with various molecular targets. The sulphone group can participate in electrophilic or nucleophilic reactions, depending on the reaction conditions. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl p-tolyl sulphone: Similar structure but lacks the 2-methyl-2-propenyl group.
Phenyl sulphone: Contains a phenyl group instead of the p-tolyl group.
Ethyl p-tolyl sulphone: Contains an ethyl group instead of the 2-methyl-2-propenyl group.
Uniqueness
2-Methyl-2-propenyl p-tolyl sulphone is unique due to the presence of both the 2-methyl-2-propenyl group and the p-tolyl group, which confer distinct chemical properties and reactivity compared to other sulphone compounds.
Properties
IUPAC Name |
1-methyl-4-(2-methylprop-2-enylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9(2)8-14(12,13)11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSRFROTRSZRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167277 | |
Record name | 2-Methyl-2-propenyl p-tolyl sulphone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16192-04-4 | |
Record name | 2-Methyl-2-propenyl p-tolyl sulphone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016192044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-propenyl p-tolyl sulphone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLALLYL P-TOLYL SULFONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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